![molecular formula C11H6ClFN2O B1314904 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile CAS No. 622369-40-8](/img/structure/B1314904.png)
4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile
Overview
Description
“4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H6ClFN2O and a molecular weight of 236.63 . It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of “4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4th position with a chlorine atom, at the 7th position with a fluorine atom, at the 6th position with a methoxy group, and at the 3rd position with a carbonitrile group .Physical And Chemical Properties Analysis
“4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” has a predicted boiling point of 394.8±37.0 °C and a predicted density of 1.43±0.1 g/cm3 . Its storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Halogenated Quinolines as Antimicrobial Building Blocks : A practical method for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline from 2,4-dichloro-3-fluoroquinoline has been developed, highlighting their potential as building blocks in antimicrobial drug discovery. This scalable 4-step route achieves an overall yield of 81–85%, emphasizing the utility of halogenated quinoline derivatives in synthesizing compounds with antimicrobial properties (Flagstad et al., 2014).
Chemical Reactivity of Carbonitriles : The study on the reactivity of 6-methylchromone-3-carbonitrile towards various nucleophilic reagents resulted in the formation of diverse heterocyclic systems, demonstrating the versatility of carbonitriles in synthesizing novel compounds with potential pharmacological applications (Ibrahim & El-Gohary, 2016).
Optoelectronic and Nonlinear Properties : The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile, have been explored through a DFT approach. This study provides insights into the structural, electronic, optical, and charge transport properties of these compounds, suggesting their efficiency as multifunctional materials for various applications (Irfan et al., 2020).
Luminescence Properties of Quinolones : The synthesis of cyano-functionalized 6-methoxyquinolin-2-ones from malonic acid derivatives and their fluorescence properties have been studied. The introduction of cyano substituents into these compounds led to significant findings in their luminescence properties, which could be beneficial for developing fluorescent materials and sensors (Enoua et al., 2009).
Safety and Hazards
The safety information available indicates that “4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O/c1-16-10-2-7-9(3-8(10)13)15-5-6(4-14)11(7)12/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVRUIFACIJUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478622 | |
Record name | 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
622369-40-8 | |
Record name | 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622369-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-fluoro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 622369-40-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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